

Spectroscopic data (NMR, IR, Mass Spec) of 5H-Indeno[1,2-b]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5H-Indeno[1,2-b]pyridine**

Cat. No.: **B1584491**

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 5H-Indeno[1,2-b]pyridine

This technical guide provides an in-depth analysis of the key spectroscopic data for the heterocyclic compound **5H-Indeno[1,2-b]pyridine**, also known as 4-azafluorene. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. The synthesis and interpretation of this data are crucial for the unambiguous identification and characterization of this important chemical entity.

Introduction to 5H-Indeno[1,2-b]pyridine

5H-Indeno[1,2-b]pyridine (CAS No. 244-99-5) is a polycyclic aromatic hydrocarbon containing a pyridine ring fused to an indene framework.^{[1][2]} Its molecular formula is C₁₂H₉N, with a molecular weight of 167.21 g/mol.^{[1][3]} The unique electronic and structural features of the azafluorene core make it a privileged scaffold in medicinal chemistry and materials science.^[4] Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized **5H-Indeno[1,2-b]pyridine** and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through

fragmentation analysis. For **5H-Indeno[1,2-b]pyridine**, electron ionization (EI) is a common method for generating the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry

A generalized protocol for acquiring an EI mass spectrum is as follows:

- Sample Introduction: A dilute solution of **5H-Indeno[1,2-b]pyridine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ($M^{+\bullet}$).
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Summary: Mass Spectrum of **5H-Indeno[1,2-b]pyridine**

m/z	Relative Intensity (%)	Proposed Fragment
167	100	$[M]^{+\bullet}$ (Molecular Ion)
166	~80	$[M-H]^+$
140	~15	$[M-HCN]^{+\bullet}$
139	~20	$[M-H-HCN]^+$
83.5	~10	$[M]^{2+}$ (Doubly charged molecular ion)

Note: Relative intensities are approximate and can vary between instruments.

Interpretation of the Mass Spectrum

The mass spectrum of **5H-Indeno[1,2-b]pyridine** is characterized by a prominent molecular ion peak ($[M]^+•$) at m/z 167, which is typically the base peak, confirming the molecular weight of the compound.^{[5][6]} The high stability of the aromatic system accounts for the high abundance of the molecular ion.

A significant peak is observed at m/z 166, corresponding to the loss of a hydrogen atom ($[M-H]^+$). This fragmentation is a common feature in the mass spectra of azafluorenes. The loss of hydrogen cyanide (HCN) from the pyridine ring is another characteristic fragmentation pathway for nitrogen-containing heterocycles, leading to a peak at m/z 140. Subsequent loss of a hydrogen atom from this fragment gives rise to the peak at m/z 139. The presence of a doubly charged molecular ion at m/z 83.5 is also indicative of a stable aromatic system.

Caption: Key fragmentation pathways of **5H-Indeno[1,2-b]pyridine** in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of **5H-Indeno[1,2-b]pyridine** is expected to show characteristic absorptions for its aromatic C-H and C=C/C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- Sample Preparation: A small amount of solid **5H-Indeno[1,2-b]pyridine** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- Data Acquisition: An infrared beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
- Spectrum Generation: The attenuated infrared radiation is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Summary: Key IR Absorptions for 5H-Indeno[1,2-b]pyridine

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100-3000	Medium-Weak	Aromatic C-H stretching
1610-1580	Medium-Strong	C=C and C=N ring stretching (pyridine)
1500-1400	Strong	Aromatic C=C ring stretching (benzene)
900-675	Strong	Aromatic C-H out-of-plane bending

Note: Experimental spectra are available in databases such as SpectraBase.[\[7\]](#)

Interpretation of the IR Spectrum

The IR spectrum of **5H-Indeno[1,2-b]pyridine** is dominated by absorptions characteristic of its aromatic nature. The region between 3100 and 3000 cm⁻¹ will exhibit bands due to the stretching vibrations of the C-H bonds on the aromatic rings. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1610-1580 cm⁻¹ region.[\[8\]](#) [\[9\]](#) The benzene portion of the molecule will show strong aromatic C=C stretching bands in the 1500-1400 cm⁻¹ range.[\[10\]](#) The fingerprint region, particularly between 900 and 675 cm⁻¹, will contain strong bands corresponding to the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern of the aromatic rings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of **5H-Indeno[1,2-b]pyridine** is expected to show distinct signals for the protons on the pyridine and benzene rings, as well as the methylene protons at the 5-position.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5H-Indeno[1,2-b]pyridine** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is subjected to a strong magnetic field. Radiofrequency pulses are applied to excite the ^1H nuclei, and the resulting free induction decay (FID) is recorded.
- Data Processing: A Fourier transform is applied to the FID to obtain the ^1H NMR spectrum, which is then phased and baseline-corrected.

Predicted ^1H NMR Spectral Data for **5H-Indeno[1,2-b]pyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-1	~8.5	d	$J \approx 5$ Hz
H-2	~7.2	dd	$J \approx 7.5, 5$ Hz
H-3	~8.0	d	$J \approx 7.5$ Hz
H-5 (CH_2)	~3.8	s	-
H-6, H-7, H-8, H-9	7.3-7.6	m	-

Note: These are predicted values based on data from substituted azafluorenes and general NMR principles.[\[11\]](#)[\[12\]](#) Experimental spectra can be found in spectral databases.[\[7\]](#)

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum of **5H-Indeno[1,2-b]pyridine** can be divided into two main regions: the aromatic region (δ 7.0-9.0 ppm) and the aliphatic region (δ ~3.8 ppm).

- Pyridine Ring Protons: The protons on the pyridine ring are expected to be deshielded due to the electronegativity of the nitrogen atom. H-1, being α to the nitrogen, will be the most downfield signal, appearing as a doublet. H-3, also α to the nitrogen on the other side, will

also be downfield and appear as a doublet. H-2, which is β to the nitrogen, will be further upfield and will appear as a doublet of doublets due to coupling with both H-1 and H-3.

- Methylene Protons (H-5): The two protons at the 5-position are chemically equivalent and are expected to appear as a singlet around δ 3.8 ppm. This signal is a key identifier for the **5H-indeno[1,2-b]pyridine** scaffold.
- Benzene Ring Protons: The four protons on the benzene ring (H-6, H-7, H-8, H-9) will resonate in the typical aromatic region (δ 7.3-7.6 ppm) and will likely appear as a complex multiplet due to overlapping signals and spin-spin coupling.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of **5H-Indeno[1,2-b]pyridine** will show distinct signals for each of the 12 unique carbon atoms.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol is similar to that for ^1H NMR, but with different acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus. Proton decoupling is typically used to simplify the spectrum to a series of singlets.

Predicted ^{13}C NMR Spectral Data for 5H-Indeno[1,2-b]pyridine

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	~150
C-2	~122
C-3	~135
C-4a	~145
C-5	~35
C-5a	~140
C-6, C-7, C-8, C-9	120-130
C-9a	~142
C-9b	~155

Note: These are predicted values based on data from related azafluorenes and general ^{13}C NMR chemical shift trends.[\[4\]](#)[\[13\]](#) Experimental data may be available in spectral databases.[\[7\]](#)

Interpretation of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **5H-Indeno[1,2-b]pyridine** is expected to show 12 distinct signals.

- Pyridine Ring Carbons: The carbons of the pyridine ring will be significantly affected by the nitrogen atom. The carbons α to the nitrogen (C-1 and C-4a) and the bridgehead carbon (C-9b) will be the most downfield.
- Methylene Carbon (C-5): The aliphatic methylene carbon at the 5-position will be the most upfield signal, expected around δ 35 ppm.
- Benzene Ring and Bridgehead Carbons: The carbons of the benzene ring and the other bridgehead carbons will appear in the range of δ 120-145 ppm. The quaternary carbons will generally have lower intensities than the protonated carbons.

Caption: Workflow for the spectroscopic characterization of **5H-Indeno[1,2-b]pyridine**.

Conclusion

The comprehensive spectroscopic analysis of **5H-Indeno[1,2-b]pyridine** through Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR provides a self-validating system for its structural confirmation. The characteristic molecular ion and fragmentation patterns in the mass spectrum, the specific vibrational modes in the IR spectrum, and the unique chemical shifts and coupling patterns in the NMR spectra collectively serve as a definitive fingerprint for this important heterocyclic compound. This guide provides the foundational data and interpretive insights necessary for researchers working with **5H-Indeno[1,2-b]pyridine** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 5H-indeno[1,2-b]pyridine | 244-99-5 [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5H-Indeno[1,2-b]pyridine [webbook.nist.gov]
- 6. 5H-Indeno[1,2-b]pyridine [webbook.nist.gov]
- 7. 4-Azafluorene | C12H9N | CID 9205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorene(86-73-7) IR Spectrum [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 5H-Indeno[1,2-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584491#spectroscopic-data-nmr-ir-mass-spec-of-5h-indeno-1-2-b-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com